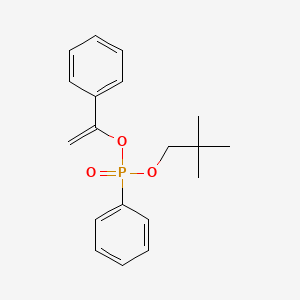
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and its role in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate typically involves the reaction of 2-hydroxyalkyl phenyl selenides with monoethyl esters of phosphonic acid. This process is carried out under Mitsunobu conditions, followed by oxidation-elimination to yield the desired vinyl phosphonate . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the Mitsunobu reaction and subsequent oxidation-elimination steps makes it feasible for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Phenylphosphonate: Similar in structure but lacks the 2,2-dimethylpropyl and 1-phenylethenyl groups.
Bis(2,6-dimethylphenyl) phenylphosphonate: Another phosphonate compound with different substituents on the phenyl ring.
Uniqueness
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropyl and 1-phenylethenyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
89499-74-1 |
|---|---|
Fórmula molecular |
C19H23O3P |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-[2,2-dimethylpropoxy(phenyl)phosphoryl]oxyethenylbenzene |
InChI |
InChI=1S/C19H23O3P/c1-16(17-11-7-5-8-12-17)22-23(20,21-15-19(2,3)4)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3 |
Clave InChI |
VRHCBASEBIMSQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COP(=O)(C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)

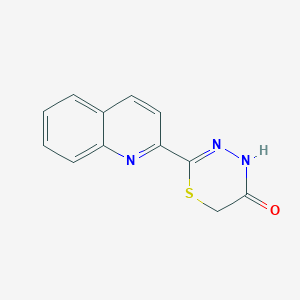
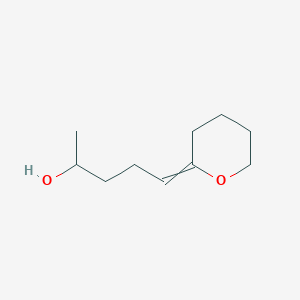
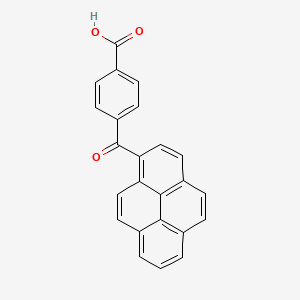

![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

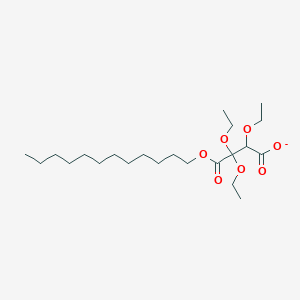
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

